molecular formula C13H24N2O2 B13026579 tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate

tert-Butyl (1-azaspiro[4.4]nonan-6-yl)carbamate

Cat. No.: B13026579
M. Wt: 240.34 g/mol
InChI Key: HIGGOCDLORTFFA-UHFFFAOYSA-N
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Description

tert-Butyl(1-azaspiro[44]nonan-6-yl)carbamate is a chemical compound with the molecular formula C13H24N2O2 It is known for its unique spirocyclic structure, which consists of a nonane ring fused with an azaspiro ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(1-azaspiro[4.4]nonan-6-yl)carbamate typically involves the reaction of a spirocyclic amine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Spirocyclic amine and tert-butyl chloroformate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at a moderate level, typically around room temperature to 50°C.

    Purification: The product is purified using standard techniques such as column chromatography or recrystallization to obtain tert-Butyl(1-azaspiro[4.4]nonan-6-yl)carbamate in high purity.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl(1-azaspiro[4.4]nonan-6-yl)carbamate may involve large-scale batch or continuous flow processes. The key steps include the preparation of starting materials, the controlled addition of reagents, and the purification of the final product. Automation and process optimization are employed to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(1-azaspiro[4.4]nonan-6-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in an aqueous or organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a suitable catalyst or base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or aldehyde, while reduction may produce an amine or alcohol derivative.

Scientific Research Applications

tert-Butyl(1-azaspiro[4.4]nonan-6-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-Butyl(1-azaspiro[4.4]nonan-6-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl(2-azaspiro[4.4]nonan-6-yl)carbamate
  • tert-Butyl(7-oxa-1-azaspiro[4.4]nonan-3-yl)carbamate

Uniqueness

tert-Butyl(1-azaspiro[4.4]nonan-6-yl)carbamate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl N-(1-azaspiro[4.4]nonan-9-yl)carbamate

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-10-6-4-7-13(10)8-5-9-14-13/h10,14H,4-9H2,1-3H3,(H,15,16)

InChI Key

HIGGOCDLORTFFA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC12CCCN2

Origin of Product

United States

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